![molecular formula C10H7N5 B068671 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile CAS No. 175205-75-1](/img/structure/B68671.png)
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is a compound with the molecular formula C10H7N5 . It has been designed as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This compound has been synthesized and evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines .
Synthesis Analysis
The synthesis of pyrimidine-5-carbonitrile derivatives, including 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile, involves a multicomponent reaction (MCR) involving the cyclocondensation of araldehydes, ethylcyanoacetate, and thiourea in the presence of anhydrous potassium carbonate .Molecular Structure Analysis
The molecular weight of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is 197.20 g/mol . The InChI code is 1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H, (H2,12,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile include a molecular weight of 197.20 g/mol, a topological polar surface area of 88.5 Ų, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 1 and a complexity of 258 .Scientific Research Applications
Pharmaceutical Research
This compound has been used in pharmaceutical research, particularly in the development of new drugs . It has been evaluated for its in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Material Science
In the field of material science, this compound is considered a versatile chemical compound. Its diverse applications offer endless possibilities for innovative breakthroughs.
Preparation of Metal Complexes
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile may be used as a monodentate ligand to prepare metal complexes of Co (II), Ni (II), Cu (II) and Pd (II) ions .
Synthesis of Pyrimidine Derivatives
This compound can be used as a reactant to prepare 1H-pyrimido[4,5-d]pyrimidine-2,4-dione .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action on these pathways can lead to cell cycle arrest and apoptosis .
Result of Action
The compound has shown moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
properties
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-4-8-6-14-10(15-9(8)12)7-2-1-3-13-5-7/h1-3,5-6H,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYGRCGMWLPSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile |
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